molecular formula C14H15NO B13422027 Amphetamine-N-(2-Furanylmethylene)

Amphetamine-N-(2-Furanylmethylene)

Katalognummer: B13422027
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: SFJVXBULNQFKBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amphetamine-N-(2-Furanylmethylene) is a synthetic compound with the molecular formula C14H15NO and a molecular weight of 213.275 g/mol . It is a derivative of amphetamine, a well-known central nervous system stimulant. This compound is characterized by the presence of a furanylmethylene group attached to the nitrogen atom of the amphetamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amphetamine-N-(2-Furanylmethylene) typically involves the reaction of amphetamine with furfural. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. A catalyst, such as glacial acetic acid, is often added to facilitate the reaction . The reaction mixture is heated for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for Amphetamine-N-(2-Furanylmethylene) are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and yield improvement.

Analyse Chemischer Reaktionen

Types of Reactions

Amphetamine-N-(2-Furanylmethylene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furanylmethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction could produce furanyl alcohols.

Wissenschaftliche Forschungsanwendungen

Amphetamine-N-(2-Furanylmethylene) has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, although its use is limited due to regulatory restrictions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Amphetamine-N-(2-Furanylmethylene) involves its interaction with neurotransmitter systems in the brain. It primarily affects the release and reuptake of dopamine, norepinephrine, and serotonin. The compound binds to the dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and other molecular targets, leading to increased levels of these neurotransmitters in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Amphetamine-N-(2-Furanylmethylene) can be compared with other similar compounds, such as:

    Amphetamine: The parent compound, known for its stimulant effects.

    Methamphetamine: A more potent stimulant with a similar mechanism of action.

    Methylphenidate: Used in the treatment of ADHD, with a different chemical structure but similar pharmacological effects.

    Cathinone: A naturally occurring stimulant with a similar structure and effects

Conclusion

Amphetamine-N-(2-Furanylmethylene) is a compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. its use is limited by regulatory restrictions and potential safety concerns.

Eigenschaften

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

1-(furan-2-yl)-N-(1-phenylpropan-2-yl)methanimine

InChI

InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-11-14-8-5-9-16-14/h2-9,11-12H,10H2,1H3

InChI-Schlüssel

SFJVXBULNQFKBT-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)N=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.